3-(2-Methylphenoxy)pyrrolidine
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Overview
Description
3-(2-Methylphenoxy)pyrrolidine is an organic compound that belongs to the class of secondary amines. It is characterized by a pyrrolidine ring substituted with a 2-methylphenoxy group. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)pyrrolidine typically involves the reaction of 2-methylphenol with pyrrolidine. The process can be carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The reaction is facilitated by the presence of a base like sodium hydroxide or potassium carbonate, which helps in the deprotonation of the phenol group, allowing it to react with the pyrrolidine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylphenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-(2-Methylphenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create novel products.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can participate in π-π stacking or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.
2-Methylphenol:
Phenoxyacetic Acid: A phenoxy derivative used in the synthesis of herbicides and pharmaceuticals.
Uniqueness: 3-(2-Methylphenoxy)pyrrolidine is unique due to its combined structural features of a pyrrolidine ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-methylphenoxy)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMFYNEGPHLSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592919 |
Source
|
Record name | 3-(2-Methylphenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46196-54-7 |
Source
|
Record name | 3-(2-Methylphenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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